molecular formula C15H10ClN3O2S3 B3408337 5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide CAS No. 872630-24-5

5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide

Cat. No.: B3408337
CAS No.: 872630-24-5
M. Wt: 395.9 g/mol
InChI Key: ZRWOMUMGGNBAQG-UHFFFAOYSA-N
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Description

5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of several heterocyclic structures, including imidazole, thiazole, and thiophene. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Attachment of the Phenyl Group: The imidazo[2,1-b][1,3]thiazole intermediate is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.

    Formation of the Thiophene-2-sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by electron-donating groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.

    Thiophene-2-sulfonamide Derivatives: Compounds with variations in the thiophene or sulfonamide groups.

Uniqueness

5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S3/c16-13-4-5-14(23-13)24(20,21)18-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)17-12/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWOMUMGGNBAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide
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5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide
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5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide
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5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide
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5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide
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5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide

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